![molecular formula C21H19BrN2O4S B3538265 N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3538265.png)
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines. BMS-986165 has shown potential as a therapeutic agent for the treatment of various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mechanism of Action
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce inflammation in preclinical models of autoimmune diseases. In addition, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons, while promoting the production of anti-inflammatory cytokines. N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to improve disease symptoms in preclinical models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its specificity for the TYK2 enzyme, its ability to reduce inflammation, and its potential as a therapeutic agent for autoimmune diseases. However, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide also has limitations, including the need for further research to evaluate its safety and efficacy in humans and the potential for off-target effects.
Future Directions
There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, including further preclinical studies to evaluate its safety and efficacy in animal models, clinical trials to evaluate its safety and efficacy in humans, and studies to identify potential off-target effects. In addition, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide could be evaluated for its potential as a therapeutic agent for other autoimmune diseases beyond psoriasis, lupus, and inflammatory bowel disease. Finally, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide could be evaluated in combination with other therapeutic agents to determine if it could enhance their efficacy.
Scientific Research Applications
N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in preclinical models of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. In these studies, N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to effectively reduce inflammation and improve disease symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of N~2~-(4-bromophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in humans.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-28-20-10-6-5-9-19(20)23-21(25)15-24(17-13-11-16(22)12-14-17)29(26,27)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKCORDPEJNCBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7155748 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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